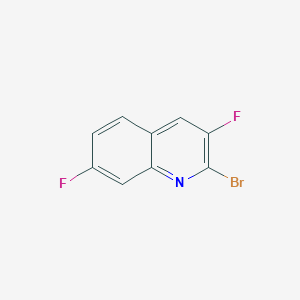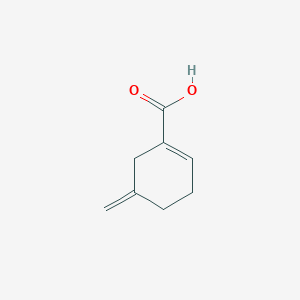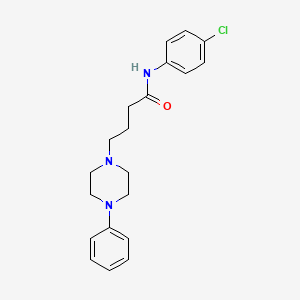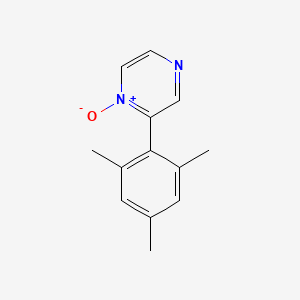![molecular formula C12H7Cl2NO2S B14193550 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione CAS No. 922499-50-1](/img/structure/B14193550.png)
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is a heterocyclic compound that features a thienoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,3-dichloro-4-methylthiophene and quinoline derivatives can be used. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the thienoquinoline core.
Scientific Research Applications
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-4,4’-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resin.
3,3-Dimethyl-4,4’-diamino diphenylmethane: Employed as a curing agent in the preparation of electric cables and wires.
Uniqueness
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is unique due to its thienoquinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
922499-50-1 |
|---|---|
Molecular Formula |
C12H7Cl2NO2S |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
3,3-dichloro-4-methylthieno[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C12H7Cl2NO2S/c1-15-7-5-3-2-4-6(7)9(16)8-10(15)12(13,14)18-11(8)17/h2-5H,1H3 |
InChI Key |
MNJIYCNTZYWJBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(SC3=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)





![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

